Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans-
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Overview
Description
Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 6, and a phenylmethyl group at position 1 in the trans configuration. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- can be achieved through several synthetic routes. One common method involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and hydrogen pressure at 1-2 atm .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the phenylmethyl group.
1-Benzyl-2,6-dimethylpiperidine: Another similar compound with a benzyl group instead of a phenylmethyl group.
Uniqueness
Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
4209-64-7 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
(2R,6R)-1-benzyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C14H21N/c1-12-7-6-8-13(2)15(12)11-14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
FHKIWDAIYKKWPD-CHWSQXEVSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H](N1CC2=CC=CC=C2)C |
Canonical SMILES |
CC1CCCC(N1CC2=CC=CC=C2)C |
Origin of Product |
United States |
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